molecular formula C9H13ClN2O2S B11861837 tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate

tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate

Cat. No.: B11861837
M. Wt: 248.73 g/mol
InChI Key: ZRLXTOGODDWHRT-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13ClN2O2S. It is a specialized compound used primarily in scientific research and development . This compound is part of the thiazole family, which is known for its diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-5-methylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring .

Scientific Research Applications

tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-methyl-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C9H13ClN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13)

InChI Key

ZRLXTOGODDWHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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